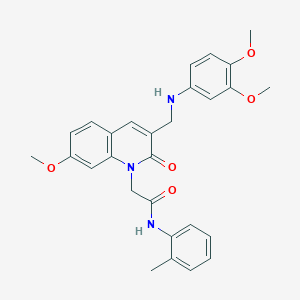

![molecular formula C10H11N3O2 B2386475 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid CAS No. 951933-00-9](/img/structure/B2386475.png)

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

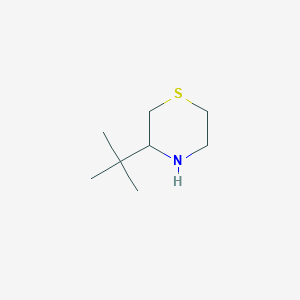

The compound “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a fused ring system combining a pyridine and a 1,2,4-triazole . The butanoic acid moiety is attached to the triazolo[4,3-a]pyridine core .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a precursor containing the triazolo[4,3-a]pyridine core with various reagents . For example, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized via aromatic nucleophilic substitution . Another method involves a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” is complex, with a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .科学的研究の応用

Synthesis Techniques and Chemical Properties

Researchers have developed novel methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines and related compounds, showcasing the chemical versatility and potential applications of these heterocyclic compounds. For instance, Zheng et al. (2014) introduced a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which offers a convenient route with short reaction times and high yields (Zisheng Zheng et al., 2014). Similarly, Ibrahim et al. (2011) reported the acylation of heteroaromatic amines leading to the synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions, highlighting their efficiency in creating heterocyclic compounds (H. M. Ibrahim et al., 2011).

Pharmaceutical and Biological Applications

Triazolopyridines exhibit significant biological activity, making them valuable in the development of pharmaceuticals. El-Kurdi et al. (2021) synthesized triazolopyridines using N-Chlorosuccinimide for oxidative cyclization, demonstrating their potential pharmaceutical applications due to their biological activities (Said El-Kurdi et al., 2021). Additionally, the study by Flefel et al. (2018) on triazolopyridine derivatives underscores their antimicrobial and antioxidant properties, which were further supported by in silico molecular docking screenings, suggesting their efficacy as novel pharmaceutical agents (E. M. Flefel et al., 2018).

Development of Novel Compounds

Research efforts are also directed towards creating novel compounds with enhanced properties. Patil et al. (2011) focused on the synthesis of pyrazolopyridine annulated heterocycles to study the effect of substituents on photophysical properties, indicating the potential of these compounds in materials science and optical applications (Shivaraj P. Patil et al., 2011). Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with the 1,2,4-triazolo[1,5-a]pyrimidine ring, exhibiting antibacterial activity against various microbial strains, showcasing the applicability of these compounds in developing new antibacterial agents (S. Lahmidi et al., 2019).

将来の方向性

The future directions for research on “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of related compounds, it may be of interest to evaluate this compound for potential therapeutic applications .

特性

IUPAC Name |

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLKIVSJCCBXFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

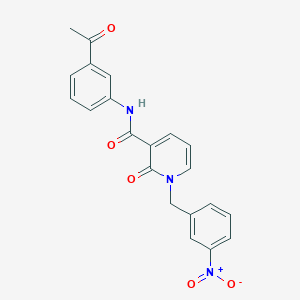

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)

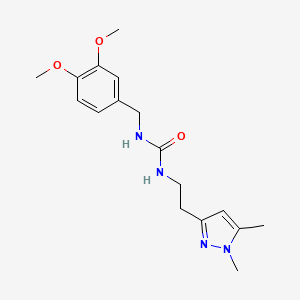

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)

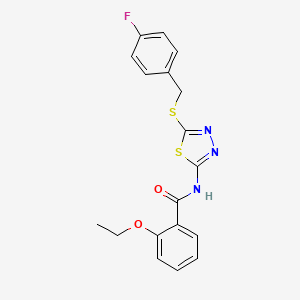

![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)

![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)